molecular formula C7H2F4INO2 B13432295 3-Fluoro-4-iodo-5-nitrobenzotrifluoride

3-Fluoro-4-iodo-5-nitrobenzotrifluoride

Cat. No.: B13432295
M. Wt: 334.99 g/mol
InChI Key: ZPSGIHBGMNMFOX-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F4INO2 It is a derivative of benzotrifluoride, characterized by the presence of fluorine, iodine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process introduces the nitro group, while the subsequent iodination step adds the iodine atom to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-iodo-5-nitrobenzotrifluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-iodo-5-nitrobenzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the halogens (fluorine and iodine) can engage in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzotrifluoride: Similar structure but lacks the iodine atom.

    3-Iodo-5-nitrobenzotrifluoride: Similar but lacks the fluorine atom.

    4-Iodo-3-nitrobenzotrifluoride: Similar but lacks the fluorine atom

Uniqueness

3-Fluoro-4-iodo-5-nitrobenzotrifluoride is unique due to the combination of fluorine, iodine, and nitro groups on the benzotrifluoride core. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H2F4INO2

Molecular Weight

334.99 g/mol

IUPAC Name

1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2F4INO2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H

InChI Key

ZPSGIHBGMNMFOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)C(F)(F)F

Origin of Product

United States

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